Lanthionine, D-
Description
Lanthionine (B1674491) as a Non-Proteinogenic Thioether Amino Acid
Lanthionine is a thioether amino acid, meaning it contains a sulfur atom bonded to two carbon atoms. chemeurope.com Specifically, it is composed of two alanine (B10760859) residues linked by a thioether bridge at their β-carbon atoms. chemeurope.comresearchgate.net This structure makes it a monosulfide analog of cystine, which consists of two cysteine residues joined by a disulfide bond. chemeurope.com The chemical formula for lanthionine is (HOOC-CH(NH₂)-CH₂-S-CH₂-CH(NH₂)-COOH). wikipedia.org
Being non-proteinogenic, lanthionine is not incorporated into proteins during standard ribosomal translation. wikipedia.org Instead, its formation and inclusion into peptides occur through post-translational modifications or non-ribosomal peptide synthesis. wikipedia.orgtandfonline.com This distinction is crucial as it highlights a separate and complex biochemical world beyond the central dogma of molecular biology.
Overview of Lanthipeptides as a Major Class of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
Lanthionine is a defining characteristic of a major class of natural products known as lanthipeptides. oup.comfrontiersin.org These are ribosomally synthesized and post-translationally modified peptides (RiPPs), a diverse superclass of natural products with immense potential for drug development. researchgate.netwikipedia.org
The biosynthesis of lanthipeptides is a multi-step process. wikipedia.org Initially, a precursor peptide is synthesized by the ribosome. wikipedia.org This precursor contains a leader peptide, which guides the modification enzymes, and a core peptide that will become the final lanthipeptide. nih.gov Specific serine (Ser) and threonine (Thr) residues within the core peptide are dehydrated by enzymes called dehydratases to form dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. oup.complos.org Subsequently, a cyclase enzyme catalyzes a Michael-type addition of the thiol group of a cysteine (Cys) residue to these dehydroamino acids, forming the characteristic lanthionine or methyllanthionine thioether bridges. oup.comfrontiersin.orgplos.org These cyclic structures provide significant conformational stability to the peptides, which is often crucial for their biological activity. nih.gov
Lantibiotics are a prominent subgroup of lanthipeptides known for their antimicrobial properties. wikipedia.orgtaylorandfrancis.com Nisin, a well-known food preservative, is a classic example of a lantibiotic that effectively targets and inhibits the growth of certain bacteria. wikipedia.orgeurekaselect.com
Broader Context of D-Amino Acids in Biological Research and Non-Ribosomal Physiology
While L-amino acids are the building blocks of proteins in nearly all living organisms, D-amino acids play significant and diverse roles in what is known as non-ribosomal physiology. jst.go.jpnih.govfrontiersin.org Bacteria, in particular, have a remarkable capacity to produce and utilize a wide variety of D-amino acids. jst.go.jpfrontiersin.org These are often found in bacterial cell walls, specifically in the peptidoglycan layer, where they contribute to structural integrity and resistance to proteases. tandfonline.comfrontiersin.org
The incorporation of D-amino acids into peptides typically occurs through non-ribosomal peptide synthetases (NRPSs), large enzyme complexes that can incorporate non-proteinogenic and D-amino acids into peptide chains, independent of messenger RNA. tandfonline.comjst.go.jp This allows for the synthesis of a vast array of bioactive peptides with unique structures and functions.
In mammals, the presence and function of D-amino acids are more limited but equally important. D-serine, for instance, is a critical co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a vital role in neurotransmission. jst.go.jpnih.gov The study of D-amino acids continues to reveal their involvement in various physiological and pathological processes, from innate immunity to age-related protein degeneration. jst.go.jpnih.gov
Historical Context of Lanthionine Discovery and Early Research
The discovery of lanthionine dates back to 1941, when it was first isolated from wool that had been treated with sodium carbonate. chemeurope.comwikipedia.org Its name is derived from "lana" (the Latin word for wool) and "theion" (the Greek word for sulfur), reflecting its origin and composition. wikipedia.org Shortly after its isolation, the first chemical synthesis of lanthionine was achieved through the reaction of cysteine with β-chloroalanine. chemeurope.comwikipedia.org
Early research quickly established the presence of lanthionine in various natural sources, including human hair and lactalbumin. wikipedia.org Further investigations revealed its presence in the cell walls of bacteria and as a key component of the lantibiotic family of peptide antibiotics, such as nisin and subtilin. chemeurope.comwikipedia.org These early findings laid the groundwork for decades of research into the biosynthesis, function, and potential applications of lanthionine and lanthipeptides.
| Property | Value |
| Chemical Formula | C₆H₁₂N₂O₄S |
| Molar Mass | 208.23 g/mol |
| Melting Point | 280-283 °C |
| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl]propanoic acid |
| CAS Number | 922-55-4 |
| Synonyms | 3,3'-Thiodialanine |
| Table 1: Physicochemical Properties of Lanthionine. chemeurope.comnih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5965-92-4 |
|---|---|
Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1 |
InChI Key |
DWPCPZJAHOETAG-QWWZWVQMSA-N |
SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Isomeric SMILES |
C([C@H](C(=O)O)N)SC[C@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Lanthionine Structures
Enzymatic Pathways to Lanthionine (B1674491) and Methyllanthionine Formation
The enzymatic pathway to lanthionine and methyllanthionine formation involves two key chemical transformations: the dehydration of serine and threonine residues followed by an intramolecular Michael-type addition of a cysteine thiol. researchgate.netnih.govbenthamdirect.com This sequence of reactions results in the formation of the characteristic thioether bridges that define lanthipeptides. nih.govnih.gov
Dehydration of Serine and Threonine Precursors
The initial step in the formation of lanthionine structures is the enzymatic dehydration of serine (Ser) and threonine (Thr) residues within the precursor peptide. nih.govnih.govacs.org This reaction converts serine into dehydroalanine (B155165) (Dha) and threonine into dehydrobutyrine (Dhb). nih.govresearchgate.netacs.org This dehydration is a critical prerequisite for the subsequent cyclization step. benthamdirect.com Different classes of lanthipeptide synthetases employ distinct mechanisms to achieve this dehydration. nih.govnih.gov For instance, Class I lanthipeptide dehydratases (LanB enzymes) utilize a glutamylation-elimination mechanism, while Class II and some novel synthetases employ a phosphorylation-elimination strategy. researchgate.netnih.gov
| Precursor Amino Acid | Dehydrated Product |
| Serine (Ser) | Dehydroalanine (Dha) |
| Threonine (Thr) | Dehydrobutyrine (Dhb) |
Intramolecular Thiol-Michael Addition Catalysis by Cysteine Residues
Following the formation of the unsaturated dehydroamino acids, the next step is the intramolecular conjugate addition of a cysteine (Cys) thiol to the double bond of either Dha or Dhb. nih.govresearchgate.netnih.gov This reaction, a Thiol-Michael addition, is catalyzed by cyclase enzymes (LanC or LanC-like domains). nih.govnih.gov The nucleophilic attack of the cysteine thiol on the electrophilic β-carbon of the dehydroamino acid leads to the formation of a thioether linkage, resulting in a lanthionine or methyllanthionine residue, respectively. nih.govresearchgate.netnih.gov This cyclization reaction is often stereoselective, leading to specific configurations of the final lanthionine structure. researchgate.net The regioselectivity of this addition, meaning which cysteine attacks which dehydroamino acid, can be influenced by the precursor peptide sequence itself. nih.gov
Diversity and Classification of Lanthionine Synthetases
Lanthionine synthetases, the enzymes responsible for lanthionine formation, are a diverse group of proteins that have been categorized into several classes based on their structure and mechanism. nih.govillinois.edusigmaaldrich.com This classification primarily reflects the differences in the enzymes that carry out the dehydration and cyclization reactions. nih.govfrontiersin.org
Class I Lanthipeptide Synthetases (LanB/LanC Systems)
Class I lanthipeptide biosynthesis is characterized by the action of two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). nih.govillinois.edu The LanB enzyme is responsible for the dehydration of serine and threonine residues. nih.gov Subsequently, the LanC enzyme, which often contains a zinc ion in its active site, catalyzes the intramolecular Thiol-Michael addition of cysteine residues to the newly formed dehydroamino acids, thereby forming the lanthionine bridges. nih.govpnas.org
Class II Lanthipeptide Synthetases (Bifunctional LanM Enzymes)
In contrast to the two-component system of Class I, Class II lanthipeptide synthetases are large, bifunctional enzymes known as LanM. nih.govresearchgate.netillinois.edu These single proteins contain distinct domains for both the dehydration and cyclization reactions. researchgate.netfrontiersin.org The N-terminal domain of LanM catalyzes the dehydration of serine and threonine residues via a phosphorylation-elimination mechanism, while the C-terminal domain, which is homologous to LanC, is responsible for the subsequent cyclization reaction. nih.govresearchgate.netnih.gov
Novel Lanthionine Synthetase Classes (e.g., LanL, LanKC)
More recently, additional classes of lanthionine synthetases have been identified, further expanding the known diversity of these enzymes. benthamdirect.comillinois.edu Class III (LanKC) and Class IV (LanL) synthetases are trifunctional enzymes that possess a lyase domain, a kinase domain, and a cyclase domain. illinois.edupnas.org These enzymes also utilize a phosphorylation-elimination mechanism for dehydration. nih.gov A key distinction is that the cyclase domain of LanKC enzymes lacks the conserved zinc-binding residues found in LanC and LanM enzymes, suggesting a different mechanism for catalysis. pnas.org LanL enzymes, on the other hand, retain the conserved zinc-binding motif in their LanC-like domain. pnas.orgnih.gov
| Class | Synthetase(s) | Dehydration Mechanism | Cyclase |
| Class I | LanB (Dehydratase), LanC (Cyclase) | Glutamylation-Elimination | LanC |
| Class II | LanM (Bifunctional) | Phosphorylation-Elimination | LanM (LanC-like domain) |
| Class III | LanKC (Trifunctional) | Phosphorylation-Elimination | LanKC (lacks Zn-binding motif) |
| Class IV | LanL (Trifunctional) | Phosphorylation-Elimination | LanL (LanC-like domain) |
Mechanistic Insights into Lanthionine Synthetase Catalysis and Substrate Recognition
The biosynthesis of lanthionine-containing peptides (lanthipeptides) is a fascinating process involving a series of post-translational modifications catalyzed by dedicated enzymes. nih.govfrontiersin.org The core reactions are the dehydration of serine (Ser) and threonine (Thr) residues within a ribosomally synthesized precursor peptide, followed by the intramolecular Michael-type addition of cysteine (Cys) thiols to the resulting dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. nih.govfrontiersin.orgpnas.orgacs.orgacs.org This cyclization step forms the characteristic thioether cross-links known as lanthionine (Lan) and methyllanthionine (MeLan). nih.govfrontiersin.org
Lanthipeptide biosynthetic enzymes are categorized into different classes based on their structure and mechanism. frontiersin.orgpnas.org
Class I: These systems employ two separate enzymes: a dehydratase (LanB) and a cyclase (LanC). nih.govnih.gov LanB enzymes catalyze dehydration through a unique mechanism involving glutamyl-tRNA(Glu) to activate the hydroxyl group of Ser/Thr for elimination. acs.orgnih.gov
Class II: A single, large, bifunctional enzyme (LanM) carries out both dehydration and cyclization. nih.govbiorxiv.org The N-terminal domain of LanM catalyzes dehydration via phosphorylation of Ser/Thr residues, followed by phosphate elimination. nih.gov The C-terminal domain, which shares homology with LanC enzymes, then catalyzes the cyclization reaction. nih.gov
Class III and IV: These classes also utilize multifunctional enzymes (LanKC and LanL, respectively) that first phosphorylate Ser/Thr residues with a protein kinase-like domain before a lyase domain eliminates the phosphate to form the dehydroamino acid. frontiersin.orgnih.govplos.org
Substrate recognition is a critical aspect of lanthipeptide biosynthesis. The precursor peptides, termed LanA, consist of an N-terminal leader peptide and a C-terminal core peptide. frontiersin.org The leader peptide is crucial for recognition by the biosynthetic enzymes, guiding them to modify only the core peptide region. frontiersin.orgnih.gov In Class I systems, the leader peptide binds to the modification enzymes. frontiersin.org Similarly, in Class II systems, the LanM enzyme recognizes and binds to the leader peptide of its substrate, although the specific recognition elements can differ. biorxiv.orgnih.gov The remarkable substrate tolerance of some LanM enzymes, such as ProcM which can modify over 20 distinct precursor peptides, highlights a flexible recognition mechanism that is of significant interest for bioengineering. nih.govnih.gov Studies have shown that for some Class II enzymes, hydrophobic residues in the C-terminal region of the leader peptide are key for this interaction. nih.gov
The cyclization process itself is highly controlled to ensure the correct ring topology. acs.org While the Michael addition could potentially occur spontaneously, the cyclase domain (LanC or the C-terminal domain of LanM/LanKC/LanL) catalyzes the reaction, ensuring both regio- and stereoselectivity. acs.org The cyclase domain contains a conserved zinc ion, typically coordinated by two Cys residues and a His residue, which is believed to activate the Cys thiol for its nucleophilic attack on the dehydroamino acid. pnas.orgnih.gov
Stereochemical Control in Enzymatic Lanthionine Biosynthesis
The stereochemistry of the (Me)Lan residues is critical for the final three-dimensional structure and biological activity of lanthipeptides. nih.govillinois.eduacs.org The enzymatic machinery exerts tight control over the formation of new stereocenters during the cyclization reaction. illinois.edu Lanthionine itself has two chiral centers, while methyllanthionine has three. This allows for several possible diastereomers, but typically only specific ones are produced in nature. nih.gov
The Michael-type addition of a Cys thiol to a dehydroamino acid creates a new stereocenter at the β-carbon of the original Ser or Thr residue. The resulting stereochemistry is a product of a highly selective anti-addition reaction. nih.govresearchgate.net For most characterized lanthipeptides, such as nisin, the cyclization results in a (2S,6R) configuration for lanthionine and a (2S,3S,6R) configuration for methyllanthionine. nih.gov This is often referred to as the D,L-stereoisomer, reflecting the D-configuration at the α-carbon of the former Ser/Thr and the L-configuration of the attacking Cys. nih.gov
However, other stereochemical outcomes have been discovered. A notable variation is the formation of (2R,6R)-lanthionine and (2R,3R,6R)-methyllanthionine, referred to as the L,L-stereoisomer. nih.gov This alternative stereochemistry was first identified in the two-component lantibiotics cytolysin, haloduracin, and carnolysin. nih.gov More recently, the rare D-allo-L-MeLan ((2S,3R,6R)) diastereomer has also been identified, further expanding the known stereochemical diversity of these natural products. nih.govillinois.edu The precise determination of these configurations is typically achieved through chemical degradation of the peptide, derivatization of the resulting amino acids, and analysis by gas chromatography on a chiral stationary phase. nih.govacs.org
| Lanthionine Type | Abbreviation | Configuration | Example Lanthipeptides |
| Lanthionine | D,L-Lan | (2S,6R) | Nisin, Epidermin, Subtilin nih.gov |
| Lanthionine | L,L-Lan | (2R,6R) | Cytolysin, Haloduracin nih.gov |
| Methyllanthionine | D,L-MeLan | (2S,3S,6R) | Nisin, Pep5 nih.govnih.gov |
| Methyllanthionine | L,L-MeLan | (2R,3R,6R) | Cytolysin, Haloduracin nih.govnih.gov |
| Methyllanthionine | D-allo-L-MeLan | (2S,3R,6R) | SapT nih.govillinois.edu |
While enzymatic reactions are typically characterized by the enzyme's active site dictating the stereochemical outcome, a remarkable feature of some lanthipeptide biosyntheses is the phenomenon of substrate control. acs.orgnih.govresearchgate.net In these cases, the amino acid sequence of the precursor peptide, rather than the lanthionine synthetase itself, determines the stereochemistry of the resulting thioether ring. nih.govresearchgate.net
Research has demonstrated that for certain lanthipeptides, a specific peptide motif (Dhb-Dhb-Xxx-Xxx-Cys) directs the formation of the unusual L,L-MeLan stereochemistry, irrespective of the Class II lanthionine synthetase used. nih.gov A single point mutation within the peptide substrate can completely invert the stereochemical outcome of the enzymatic modification from L,L to the more common D,L configuration. nih.govresearchgate.net Quantum mechanical calculations suggest that the peptide sequence imposes conformational restraints on the transition state of the Michael addition, thereby dictating the facial selectivity of the Cys attack on the dehydroamino acid. nih.govresearchgate.net
This substrate control is linked to the concept of enzyme promiscuity, where a single enzyme can process multiple, diverse substrates. researchgate.net The lanthipeptide synthetase ProcM, for instance, acts on around 30 different precursor peptides to generate a wide variety of macrocyclic structures. nih.govacs.org This inherent flexibility of lanthipeptide enzymes is a powerful tool in synthetic biology, allowing for the creation of novel peptides with engineered properties. researchgate.net However, even with this promiscuity, the enzyme can still produce a single, well-defined product from a given substrate, suggesting that product formation is under kinetic control, where the selectivity of the first ring formation often dictates the final topology. nih.govacs.org
Post-Translational Modifications and Enzyme Engineering Beyond Thioether Formation
The maturation of lanthipeptides often involves additional enzymatic modifications beyond the core dehydration and cyclization reactions. nih.govacs.org These "tailoring" modifications further diversify the chemical structure and fine-tune the biological activity and stability of the final peptide. nih.govacs.org
A small but significant subset of lanthipeptides contains D-amino acids, which are not incorporated during ribosomal synthesis. nih.govbiorxiv.orgacs.org These D-amino acids are introduced post-translationally through the action of a class of enzymes known as LanJ dehydrogenases. nih.govbiorxiv.orgacs.org The process involves the reduction of the Dha and Dhb residues, which are intermediates in lanthionine biosynthesis, to yield D-alanine (D-Ala) and D-aminobutyric acid (D-Abu), respectively. nih.govacs.orgnih.govnih.gov
LanJ enzymes are categorized into three main classes based on their cofactor dependence: acs.org
LanJA: Zinc- and NADPH-dependent dehydrogenases. acs.org Many characterized LanJA enzymes, such as NpnJA, are specific for the reduction of Dha to D-Ala. nih.gov However, the recently identified RodJA is the first known LanJA capable of reducing both Dha and Dhb. acs.org
LanJB: Flavin-dependent dehydrogenases that can reduce both Dha and Dhb. acs.org
LanJC: F420H2-dependent reductases found in Class V lanthipeptides. acs.org
The dehydrogenase NpnJA has been shown to have broad substrate promiscuity, allowing it to introduce D-Ala into a variety of non-native peptide sequences. nih.govnih.gov This flexibility makes LanJ enzymes valuable tools for peptide engineering, as the introduction of D-amino acids can increase proteolytic stability and influence peptide conformation. biorxiv.orgnih.gov
| LanJ Class | Cofactor(s) | Substrate(s) | Product(s) | Example Enzyme |
| LanJA | Zn2+, NADPH | Dha, Dhb | D-Ala, D-Abu | RodJA acs.org |
| LanJA | Zn2+, NADPH | Dha | D-Ala | NpnJA, LtnJA acs.orgnih.gov |
| LanJB | Flavin | Dha, Dhb | D-Ala, D-Abu | BsjJB acs.org |
| LanJC | F420H2 | Dha, Dhb | D-Ala, D-Abu | Not specified |
Besides the introduction of D-amino acids, a variety of other tailoring reactions can occur during lanthipeptide maturation, catalyzed by specific enzymes encoded within the biosynthetic gene cluster. These modifications contribute significantly to the structural and functional diversity of this peptide class.
Examples of such modifications include:
Oxidative decarboxylation: The C-terminal cysteine residue of some lanthipeptides can be oxidatively decarboxylated by LanD enzymes, introducing an S-[(Z)-2-aminovinyl]-D-cysteine (AviCys) moiety. nih.gov
Halogenation: Tryptophan residues can be halogenated. frontiersin.org
Acylation: Acyl groups can be added to the peptide. frontiersin.org
N-terminal Lactyl formation: In epilancin 15X, an N-terminal Dha residue, exposed after leader peptide removal, is reduced by the dehydrogenase ElxO to an N-terminal lactyl group. acs.org
Isoaspartate formation: The conversion of aspartate to isoaspartate has also been observed. nih.govillinois.edu
These diverse enzymatic transformations highlight the modularity of RiPP (ribosomally synthesized and post-translationally modified peptides) biosynthesis and offer numerous possibilities for combinatorial biosynthesis and the generation of new-to-nature peptides with novel properties. nih.gov
In Vitro and In Vivo Reconstitution of Lanthionine Biosynthesis Systems for Research
The elucidation of lanthionine biosynthesis has been greatly advanced by the reconstitution of the enzymatic machinery both in vitro (in a cell-free environment) and in vivo (within a heterologous host organism). These approaches have not only been pivotal for understanding the fundamental mechanisms of lanthionine formation but have also opened avenues for the bioengineering of novel lanthipeptides with tailored properties.
In vitro reconstitution involves the purification of the necessary biosynthetic enzymes and the precursor peptide, allowing for the stepwise analysis of the modification reactions in a controlled setting. nih.gov This methodology has been instrumental in characterizing the function of individual enzymes, such as the dehydratases that convert serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively, and the cyclases that catalyze the subsequent intramolecular Michael-type addition of cysteine thiols to form the lanthionine bridges. nih.govscispace.com For example, the reconstitution of the biosynthesis of lacticin 481 was a significant step in developing a chemoenzymatic platform to produce analogues with non-proteinogenic amino acids. acs.org
In vivo reconstitution, on the other hand, typically involves the heterologous expression of the entire lanthipeptide BGC in a well-characterized host organism, such as Escherichia coli. This strategy allows for the production of modified peptides in a cellular context and has been successfully employed for the biosynthesis of various lanthipeptides. nih.gov Bioengineering techniques applied to these heterologous systems have enabled the creation of lanthipeptide variants with improved pharmacokinetic properties and enhanced product yields. nih.gov For instance, specific mutations in the precursor peptide can lead to variants with increased stability or altered biological activity. nih.gov
The development of cell-free biosynthesis systems represents a more recent advancement, offering a rapid and streamlined platform for the synthesis and engineering of RiPPs, including lanthipeptides. researchgate.net These systems utilize crude cell extracts containing the necessary transcriptional and translational machinery, to which the DNA templates for the biosynthetic pathway are added. researchgate.net This approach has been successfully used to reconstitute the full biosynthetic pathway for salivaricin B and to synthesize and screen variants with enhanced antimicrobial activity. researchgate.net
The power of these reconstitution systems is further highlighted by their application in producing lanthipeptides with unusual features. For example, a heterologous expression system was used to reconstitute the biosynthesis of rodencin, a two-component lanthipeptide containing D-amino acids, and to demonstrate the potential of its unique biosynthetic enzymes for peptide engineering. acs.org Furthermore, lanthipeptide biosynthesis has even been reconstituted in mammalian cells, demonstrating the potential for producing these complex peptides in eukaryotic systems for therapeutic applications. biorxiv.org
The table below provides a comparative overview of in vitro and in vivo reconstitution systems for lanthionine biosynthesis research:
| Reconstitution System | Description | Key Advantages | Research Applications |
|---|---|---|---|
| In Vitro (Cell-Free) | Uses purified enzymes and substrates in a controlled, non-cellular environment. nih.gov | Precise control over reaction conditions; allows for detailed mechanistic studies of individual enzymes. nih.gov | Characterization of enzyme kinetics and substrate specificity; elucidation of reaction mechanisms. scispace.com |
| In Vivo (Heterologous Expression) | Introduction of the biosynthetic gene cluster into a host organism like E. coli. nih.gov | Allows for the production of fully modified peptides; enables bioengineering of novel variants. nih.gov | Production of lanthipeptide libraries for screening; improvement of peptide properties such as stability and activity. nih.gov |
| Cell-Free Biosynthesis | Utilizes cell extracts for in vitro transcription and translation of the biosynthetic pathway. researchgate.net | Rapid synthesis and screening of variants; high-throughput capabilities. researchgate.net | Accelerated discovery and characterization of new RiPPs; rapid prototyping of engineered lanthipeptides. researchgate.net |
Chemical Synthesis and Analog Design of Lanthionine Containing Structures
Strategies for the Preparation of Lanthionine (B1674491) Building Blocks
The creation of lanthionine-containing peptides often begins with the synthesis of the lanthionine amino acid itself, suitably protected for subsequent peptide synthesis.
Orthogonally Protected Lanthionine Derivatives
A cornerstone of modern peptide synthesis is the use of orthogonal protecting groups, which can be removed under different conditions, allowing for selective chemical modifications. For lanthionine, which has two amino and two carboxyl groups, a tetra-orthogonally protected derivative is highly desirable. This allows for the selective deprotection and coupling of each functional group, enabling the synthesis of complex cyclic and multicyclic peptides. nih.gov
Common strategies for synthesizing orthogonally protected lanthionines often involve the coupling of a protected cysteine derivative with a protected β-substituted alanine (B10760859) equivalent. acs.orgresearchgate.net One approach utilizes a Mitsunobu reaction, where catalytic zinc tartrate enhances the nucleophilicity of the thiol group of cysteine for reaction with an activated serine derivative. acs.orgresearchgate.net Another method involves the reaction of a cysteine precursor with a β-iodoalanine derivative. acs.org However, this can sometimes lead to the formation of an aziridine (B145994) intermediate, resulting in rearrangement and the production of norlanthionine as a byproduct. acs.orgresearchgate.net
An alternative "inverted" strategy employs D-cysteine and L-serine as building blocks to produce (2R,6S)-lanthionines, offering a route to previously unincorporated orthogonal protecting groups. nih.govresearchgate.net The choice of protecting groups is critical for compatibility with solid-phase peptide synthesis (SPPS) conditions. For Fmoc-based SPPS, protecting groups must be stable to the piperidine (B6355638) used for Fmoc deprotection and resistant to the acidic conditions used for final cleavage from the resin. ucl.ac.uk Common orthogonal protecting group combinations include Alloc/allyl and Fmoc, or Teoc/TMSE and Fmoc. ucl.ac.ukacs.orgresearchgate.net
| Strategy | Precursors | Key Reaction | Protecting Groups | Ref. |
| Mitsunobu Reaction | Protected Cysteine, Activated Serine | Mitsunobu reaction with catalytic zinc tartrate | Fmoc, Alloc, Allyl | acs.orgresearchgate.net |
| Iodoalanine Displacement | Protected Cysteine, β-Iodoalanine | Nucleophilic substitution | Trityl, Fmoc | acs.orgresearchgate.net |
| Inverted Strategy | D-Cysteine, L-Serine | Not specified | Various orthogonal groups | nih.govresearchgate.net |
| Phase-Transfer Catalysis | Bromoalanine, Cysteine | Phase-transfer catalysis | Alloc, Allyl, Fmoc | nih.govtudublin.ie |
Asymmetric and Enantioselective Synthetic Routes to Lanthionine Isomers
Asymmetric synthesis, also known as enantioselective synthesis, is a form of chemical synthesis that favors the formation of a specific stereoisomer. wikipedia.orgslideshare.netscribd.combuchler-gmbh.com This is particularly important in the synthesis of lanthionine-containing peptides, as the stereochemistry of the lanthionine bridge can significantly impact the biological activity of the final molecule. nih.gov
One effective method for the enantioselective synthesis of lanthionine building blocks involves the regioselective ring-opening of a Boc-α-methyl-D-serine-β-lactone with a thiol. acs.orgnih.gov This approach provides access to α-methyl-D-cysteine and α-methyl lanthionine derivatives with high enantioselectivity. acs.orgnih.gov The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of the reaction, ensuring the formation of the desired lanthionine isomer. wikipedia.org For instance, in the synthesis of lacticin 481, the stereochemistry of the cross-links was pre-installed into the lanthionine building blocks, allowing for the systematic replacement of the natural DL configuration with the LL diastereomer to probe the importance of stereochemistry for biological activity. nih.gov
Solid-Phase Peptide Synthesis (SPPS) of Lanthionine Peptides
Solid-phase peptide synthesis (SPPS) is a widely used technique for the chemical synthesis of peptides. acs.org It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support or resin. acs.org SPPS is particularly well-suited for the synthesis of lanthionine-containing peptides, offering advantages in purification and the ability to use excess reagents to drive reactions to completion. nih.gov
On-Resin Intramolecular Cyclization Methodologies
A key step in the synthesis of many lanthionine-containing peptides is the formation of the thioether-bridged cyclic structure. On-resin cyclization is a powerful strategy where the linear peptide is assembled on the solid support, and the cyclization reaction is performed before the peptide is cleaved from the resin. This approach can improve cyclization efficiency by minimizing intermolecular side reactions. rsc.org
One such method is the Peptide Cyclization on an Oxime Resin (PCOR) method, where a peptide containing an orthogonally protected lanthionine unit is cyclized via amide bond formation. rsc.orgsemanticscholar.org Another strategy involves the intramolecular S-alkylation of a cysteine residue with an N-sulfonyl sulfamidate. acs.orgnih.gov This method allows for the late-stage, regioselective, and stereoselective formation of the lanthionine bridge on the solid phase. acs.orgnih.gov Thiol-ene reactions, where a thiol is reacted with an alkene, have also been employed for on-resin intramolecular cyclization to form thioether-tethered cyclic peptides. semanticscholar.org
Incorporation of Pre-formed Lanthionine Building Blocks into Peptide Chains
An alternative to on-resin cyclization is the incorporation of a pre-formed, orthogonally protected lanthionine building block directly into the growing peptide chain during SPPS. ucl.ac.ukpsu.edu This method offers excellent control over the stereochemistry of the lanthionine residue. ucl.ac.uk The pre-formed lanthionine monomer, with its orthogonal protecting groups, is coupled to the resin-bound peptide using standard peptide coupling reagents. nih.gov Subsequent selective deprotection of the orthogonal groups on the lanthionine residue can then be performed to allow for further modifications, such as the formation of overlapping bicyclic structures found in some lantibiotics. acs.org For example, a quadruply orthogonal protecting group strategy has been used to synthesize an analogue of rings D and E of nisin, which contain two overlapping thioether bridges. acs.org
Solution-Phase Synthetic Approaches to Lanthionine-Containing Peptides
While SPPS is a dominant technique, solution-phase synthesis remains a valuable approach for the preparation of lanthionine-containing peptides, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. google.com In solution-phase synthesis, all reactions are carried out in a solvent, and the products are purified after each step. google.com
Design and Synthesis of Lanthionine Peptidomimetics for Research
The design and synthesis of lanthionine peptidomimetics are driven by the need to overcome the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility. psu.edunih.gov By replacing the reducible disulfide bond of cystine with a stable thioether lanthionine bridge, researchers can create analogues of biologically active peptides with improved properties. nih.govgoogle.com This approach has been successfully applied to various peptide families, including opioids like enkephalins and dermorphin-deltorphin, as well as somatostatin (B550006). google.comnih.govgoogle.com
The synthesis of these peptidomimetics often involves the preparation of lanthionine building blocks that can be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) or solution-phase methods. google.comacs.org One versatile route to these building blocks is the regioselective ring-opening of a Boc-β-methyl-D-serine-β-lactone with various thiols, which allows for the creation of β-methylcysteine and β-methyl lanthionine derivatives. acs.org Another method involves the ring opening of an aziridine derivative by a cysteine nucleophile. google.com These synthetic strategies enable the incorporation of substituents on the lanthionine bridge to further constrain the peptide's conformation and investigate structure-activity relationships (SAR). psu.edugoogle.com The goal is to develop potent and selective ligands that can serve as valuable research tools and potential drug candidates. psu.edu
Conformational Constraints Imposed by Lanthionine Bridges
A primary reason for incorporating lanthionine bridges into peptides is to impose significant conformational constraints. frontiersin.orgnih.gov This restriction of flexibility reduces the entropic cost of binding to a receptor, which can lead to increased binding affinity and enhanced receptor specificity or even subtype specificity. nih.gov The thioether bridge acts as a covalent cross-link that rigidifies the peptide backbone, helping to stabilize a specific three-dimensional shape, often the bioactive conformation required for function. nih.govuu.nl
Detailed conformational analysis using 2D NMR spectroscopy and computational modeling has provided deep insights into the structural effects of lanthionine bridges. For example, a study of the lanthionine-bridged opioid peptide [D-AlaL2,L-AlaL5]enkephalinamide revealed that the 13-membered ring adopts three main families of backbone conformations (A1, A2, and B) that can interconvert. nih.gov
| Conformational Family | Key Torsion Angles (ψ(Phe⁴), φ(AlaL⁵), χ¹(AlaL⁵)) | Distinguishing Features |
| A1 | Interconverting shifts | The torsion χ¹ in D-AlaL² remains close to trans. nih.gov |
| A2 | Interconverting shifts | The AlaL⁵ amide proton may participate in an intramolecular hydrogen bond. nih.gov |
| B | Interconverting shifts | Conformers interconvert through concerted shifts in two of the three key torsions. nih.gov |
| This table summarizes the conformational families identified for a lanthionine-bridged enkephalin analog based on NMR and molecular dynamics simulations. nih.gov |
Comparative studies have further illuminated the unique conformational influence of the lanthionine bridge. When compared to structurally similar disulfide (cystine) and methylene (B1212753) thioacetal bridges in cyclic analogues of angiotensin(1–7), the lanthionine bridge was shown to influence the distribution of conformers. diva-portal.orgdiva-portal.orgresearchgate.netdiva-portal.org While the major solution conformations were conserved across the different bridged peptides, the relative populations of these conformers varied significantly. researchgate.netdiva-portal.org This suggests that the subtle differences in ring size and the geometry of the bridging structure can be exploited to fine-tune the conformational properties and, consequently, the bioactivity of cyclic peptides. researchgate.netdiva-portal.org The globular conformation imparted by lanthionine bridges is a key structural feature in many lantibiotics. unl.pt
Role in Peptide Backbone Modifications for Enhanced Stability and Functionality in Research Tools
The incorporation of lanthionine bridges is a powerful peptide backbone modification strategy to enhance stability and functionality, making the resulting peptidomimetics valuable research tools. uu.nl The thioether bond of lanthionine is chemically more stable than the disulfide bond of cystine, as it is not susceptible to reduction or scrambling under physiological conditions. nih.govdiva-portal.org This inherent stability translates to significantly increased resistance to proteolytic degradation and a longer in vivo half-life. nih.govdiva-portal.org
By stabilizing a peptide's bioactive conformation, lanthionine cyclization can lock the molecule into a shape that is optimal for receptor binding, leading to highly potent and selective ligands. diva-portal.org For instance, lanthionine-bridged analogues of somatostatin and angiotensin(1–7) have demonstrated greater receptor selectivity and enhanced plasma stability compared to their linear or disulfide-bridged counterparts. diva-portal.org These stabilized peptides serve as crucial tools for probing receptor function and pharmacology.
The process of forming the lanthionine bridge is itself a backbone modification, converting two amino acid residues (Ser/Thr and Cys) into a single, cross-linked, non-proteinogenic amino acid. ontosight.ainih.gov This modification fundamentally alters the peptide's physicochemical properties. The resulting constrained cyclic structures are essential for the biological activities of lantibiotics, a class of antimicrobial peptides that often serve as lead compounds in drug discovery. ontosight.aifrontiersin.org The ability to site-selectively introduce these robust thioether bridges allows for the systematic fine-tuning of a peptide's structure, stability, and function, providing researchers with a powerful method to develop improved research probes and potential therapeutic agents. rsc.org
Structural Characterization and Conformational Analysis of Lanthionine and Its Derivatives
Stereochemical Determination of Lanthionine (B1674491) and Methyllanthionine Diastereomers
Lanthionine (Lan) and its methylated analogue, methyllanthionine (MeLan), are chiral molecules that can exist in multiple stereoisomeric forms. Lanthionine itself has two stereogenic centers, leading to the possibility of a meso form (2R,6S) and a pair of enantiomers, (2R,6R)-lanthionine and (2S,6S)-lanthionine. researchgate.net Similarly, methyllanthionine contains additional chirality, further increasing the number of possible diastereomers. In naturally occurring lanthipeptides, five distinct diastereomers have been identified: (2S,6R)-Lan (DL-Lan), (2R,6R)-Lan (LL-Lan), (2S,3S,6R)-MeLan (DL-MeLan), (2R,3R,6R)-MeLan (LL-MeLan), and (2S,3R,6R)-MeLan (D-allo-L-MeLan). acs.orgnih.govresearchgate.net The stereochemistry of these thioether bridges is crucial as it dictates the precise geometry of the peptide backbone and has been shown to be important for antimicrobial activity. nih.gov
The determination of the absolute configuration of these diastereomers is a non-trivial analytical challenge. Historically, methods involved the hydrolysis of the peptide, followed by chemical derivatization to create volatile compounds suitable for analysis by gas chromatography (GC) on a chiral stationary phase, often coupled with mass spectrometry (GC-MS). acs.orgnih.govacs.org This process, however, can be material-intensive and potentially damaging to the specialized chiral columns. acs.orgnih.gov
More recent advancements have introduced more facile and sensitive methods. One such technique is the use of Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) or its enantiomer. acs.orgnih.gov This method involves the hydrolysis of the peptide, followed by derivatization of the resulting free amino acids with the chiral reagent. The resulting diastereomeric derivatives can then be separated and identified using standard reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry. acs.orgnih.govresearchgate.net This approach offers significantly higher sensitivity, requiring as little as 0.05 mg of a peptide sample, and utilizes more common and robust analytical equipment. acs.orgnih.govresearchgate.net The elution order of the derivatized diastereomers is determined by comparison to synthetic standards of known stereochemistry. acs.orgnih.gov
Chromatographic techniques are central to the separation of these stereoisomers. While achiral methods can separate the diastereomeric meso and racemic forms of lanthionine, the separation of all stereoisomers requires either derivatization with a chiral reagent, as with Marfey's method, or the use of a chiral stationary phase in chromatography. researchgate.net Column chromatography using ion-exchange resins has also been successfully employed to separate lanthionine diastereomers from each other and from other amino acids in hydrolysates. journals.co.zapsu.edu
Spectroscopic Methods for Structural Elucidation of Lanthionine-Containing Peptides (e.g., NMR Spectroscopy, Mass Spectrometry)
The definitive structural elucidation of lanthionine-containing peptides relies heavily on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). diva-portal.org
Mass Spectrometry (MS) is indispensable for determining the molecular weight of the peptide and for sequencing. nih.govuniprot.org Tandem MS (MS/MS) is particularly powerful for probing the connectivity of the peptide. Fragmentation of the peptide chain can reveal the location of the lanthionine bridges. researchgate.netnih.gov Because the thioether cross-links create a more rigid structure, fragmentation often occurs outside of the ring systems, providing clues to their boundaries. nih.gov High-energy collision-induced dissociation (CID) studies can also be employed to analyze the peptide structure, sometimes after proteolytic cleavage to open the cyclic structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution. acs.org A suite of two-dimensional (2D) NMR experiments is typically employed to achieve full resonance assignment and determine the peptide's conformation. uniupo.it
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to identify spin systems of individual amino acid residues.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons or nitrogens.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) correlations between protons and carbons, which is useful for sequencing.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining spatial proximities between protons. nih.gov The observation of NOE or ROE cross-peaks between protons on different residues provides distance constraints that are used to define the peptide's fold. uniupo.it Specifically, NOEs between the protons of the two amino acid residues forming the lanthionine bridge confirm its presence and help define the ring's conformation. unl.pt
Together, these spectroscopic techniques allow for the determination of the primary sequence, the location and pattern of the lanthionine bridges, and the detailed solution-state conformation of the peptide. researchgate.netacs.org
Computational Approaches and Molecular Modeling of Lanthionine-Containing Peptides
Computational methods and molecular modeling serve as a vital bridge between experimental data and a refined three-dimensional structure. These approaches are used to translate the distance constraints and dihedral angles obtained from NMR spectroscopy into a coherent structural model. nih.govnih.gov
One common approach involves using distance geometry programs, where experimental constraints (such as interproton distances from NOESY/ROESY experiments and hydrogen bond information) are used as input. nih.gov These programs generate a large number of initial conformations that are consistent with the experimental data.
These initial structures are then subjected to energy minimization using molecular mechanics force fields, such as CHARMM (Chemistry at HARvard Macromolecular Mechanics), to produce energetically favorable conformations. nih.gov This process typically results in a small number of conformational families that represent the most probable structures of the peptide in solution. nih.gov
Molecular Dynamics (MD) simulations offer a more dynamic view of the peptide's conformational landscape. biorxiv.orgrsc.org By simulating the movement of atoms over time, MD can explore the different conformations a peptide can adopt and the transitions between them. nih.gov This is particularly important as peptides are often not static but exist as an ensemble of interconverting conformers. diva-portal.org MD simulations have been used to investigate how the peptide's primary sequence influences its secondary structure, which in turn dictates the site-selectivity of lanthionine ring formation during biosynthesis. biorxiv.orgrsc.orgresearchgate.net However, conventional MD simulations can sometimes struggle to identify all relevant solution conformations, as they may get trapped in local energy minima. diva-portal.org
Conformational Impact of Lanthionine Bridges on Peptide Secondary Structure and Bioactivity
The incorporation of a lanthionine bridge has a profound impact on the conformational properties of a peptide, which is directly linked to its biological activity. researchgate.net By cyclizing the peptide chain, the thioether bond significantly reduces the molecule's conformational flexibility. diva-portal.orgnih.gov This pre-organization of the peptide into a more defined structure can be advantageous for several reasons.
Firstly, it can stabilize a specific bioactive conformation—the precise three-dimensional shape required for binding to a biological target like a receptor or enzyme. diva-portal.org This can lead to enhanced potency and selectivity compared to more flexible linear or disulfide-bridged counterparts. researchgate.net For example, lanthionine-bridged analogues of the opioid peptide enkephalin and the hormone somatostatin (B550006) have shown significantly increased bioactivity and receptor selectivity. nih.govnih.govgoogle.com
Secondly, the constrained conformation can protect the peptide from proteolytic degradation, leading to a longer in vivo half-life. nih.govresearchgate.net The rigid structure can prevent access of proteases to their cleavage sites. nih.gov
The lanthionine bridge influences the formation of standard secondary structures like α-helices and β-turns. The size of the lanthionine ring and its stereochemistry dictate the resulting backbone geometry. nih.gov Studies comparing lanthionine-bridged peptides with disulfide- or thioacetal-bridged analogues have shown that while the major conformational families may be conserved, the distribution and populations of these conformers can differ significantly. diva-portal.orgnih.govresearchgate.net This suggests that the subtle differences in the bridging structure can be used to fine-tune the conformational properties and, by extension, the bioactivity of cyclic peptides. diva-portal.orgnih.gov The introduction of a norlanthionine bridge, an analogue with a different linker length, can even lead to the adoption of novel turn conformations not typically seen with standard amino acids, opening up new regions of conformational space for drug design. acs.org
Analytical Methodologies for Lanthionine Detection and Stereochemical Assignment in Research
Chromatographic Separation Techniques for Lanthionine (B1674491) Analysis
Chromatography is a cornerstone for the analysis of lanthionine and its diastereomers. The process typically begins with the acid hydrolysis of the lanthipeptide to break it down into its constituent amino acids. Following hydrolysis, the resulting mixture of amino acids, including the lanthionine residues, is subjected to chromatographic separation to isolate and identify the different stereoisomers.
Ion-exchange chromatography has been historically employed for the separation of lanthionine from other amino acids in protein hydrolysates. This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. Resins such as Dowex 50 have been successfully used to separate lanthionine diastereoisomers. frontiersin.orgumich.edu A method involving separation on columns of this ion-exchange resin, followed by colorimetric determination with ninhydrin, allows for the quantification of lanthionine. frontiersin.org This approach has also demonstrated the ability to separate meso-lanthionine (B1218204) from L-lanthionine, a critical step in characterizing the stereochemical composition of the sample. frontiersin.org
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and well-established method for the stereochemical analysis of lanthionine. researchgate.netucl.ac.uk This technique requires the chemical derivatization of the amino acids after hydrolysis to make them volatile. uniupo.it A common derivatization process involves esterification followed by acylation. For instance, the hydrolysate can be treated with acetyl chloride in methanol (B129727) to form methyl esters, and then with an agent like pentafluoropropionic anhydride (B1165640) to yield volatile pentafluoropropionamides. wsu.edu
The derivatized amino acids are then injected into a gas chromatograph equipped with a chiral stationary phase column, such as CP-chirasil-L-Val. uniupo.itacs.org This chiral column allows for the separation of the different stereoisomers based on their differential interactions with the stationary phase. The separated isomers are then detected by a mass spectrometer, which confirms their identity. ucl.ac.ukwsu.edu By comparing the retention times of the sample components to those of synthetic, stereochemically pure standards (e.g., DL-lanthionine and LL-lanthionine), the specific stereochemistry of the lanthionine residues in the original peptide can be determined. ucl.ac.ukwsu.eduacs.org While effective, this method often requires relatively large amounts of sample material (around 1-2 mg of peptide) and access to specialized and costly chiral columns. uniupo.itacs.org
Table 1: Overview of GC-MS Method for Lanthionine Stereochemical Analysis
| Step | Description | Example Reagents/Columns | Citation |
| Hydrolysis | Peptide is broken down into individual amino acids. | 6 M HCl or 6 M DCl | ucl.ac.ukwsu.edu |
| Derivatization | Amino acids are chemically modified to become volatile. | Acetyl chloride/methanol, pentafluoropropionic anhydride | wsu.edu |
| Separation | Diastereomers are separated based on chirality. | Chiral stationary phase column (e.g., CP-chirasil-L-Val) | researchgate.netacs.org |
| Detection | Separated isomers are identified and quantified. | Mass Spectrometry (MS) | ucl.ac.ukwsu.edu |
| Confirmation | Retention times are compared to authentic standards. | Synthetic DL- and LL-lanthionine standards | acs.org |
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a highly sensitive and user-friendly alternative to GC-MS for stereochemical analysis, particularly through the application of advanced Marfey's analysis. acs.orgnih.govnih.gov This method obviates the need for a chiral column and typically requires significantly less sample material, with as little as 0.05 mg of peptide being sufficient for analysis. acs.orgmcmaster.ca
The procedure involves hydrolyzing the peptide and then derivatizing the resulting amino acids with a chiral derivatizing agent, known as Marfey's reagent. wsu.eduplos.org A modern variant of this reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), has shown significant advantages over the standard Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). acs.org L-FDLA derivatization leads to the formation of diastereomeric adducts that can be baseline separated on a standard, non-chiral reversed-phase column (e.g., a C18 column). acs.orgnih.gov For example, using L-FDLA successfully produces two well-separated peaks for the derivatized forms of DL- and LL-lanthionine, which is not always achieved with L-FDAA. researchgate.netacs.org
The separated diastereomers are then detected by mass spectrometry. By comparing the elution order and retention times of the derivatized amino acids from the sample with those of derivatized standards, the absolute stereochemistry can be determined. acs.orgnih.gov This advanced Marfey's method has been successfully applied to determine the stereochemistry of lanthionine and methyllanthionine residues in various lanthipeptides, including nisin. researchgate.netacs.org
Table 2: Comparison of Derivatizing Agents in Marfey's Analysis for Lanthionine
| Reagent | Advantage | Observation | Citation |
| L-FDLA | Superior separation of diastereomers | Produces well-separated peaks for DL- and LL-Lan adducts on non-chiral columns. | researchgate.netacs.org |
| L-FDAA | Standard Marfey's reagent | Did not lead to full separation of DL- and LL-Lan peaks in some studies. | researchgate.netacs.org |
Advanced Mass Spectrometry Applications in Lanthipeptide Research
Beyond its role as a detector in chromatographic separations, mass spectrometry itself offers a suite of advanced techniques for the in-depth structural characterization of intact lanthipeptides. nih.gov These methods are crucial for untangling the complex thioether cross-link patterns and understanding the three-dimensional structures of these molecules. nih.govnih.gov
Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID) and electron capture dissociation (ECD), are used to fragment the peptide backbone. The resulting fragmentation patterns provide information about the connectivity of the thioether rings. rsc.org For instance, CID analysis can reveal the presence of non-overlapping thioether rings by identifying specific fragment ions between the cross-links. rsc.org
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for probing the conformational dynamics of lanthipeptide synthetases and their interactions with precursor peptides. nih.govfrontiersin.org By measuring the rate of deuterium (B1214612) exchange, HDX-MS can identify regions of the enzyme involved in substrate binding and uncover long-range structural communications that are critical for the complex biosynthetic process. frontiersin.org
Trapped ion mobility-mass spectrometry (TIMS-MS) separates ions based on their size, shape, and charge. This technique can distinguish between different conformations (conformers) of a lanthipeptide, such as those arising from cis/trans isomerization of proline residues, providing insights that are complementary to other structural methods like NMR. rsc.org These advanced MS approaches are invaluable for elucidating the mechanisms that guide the biosynthesis of lanthipeptides into their correct, fully modified forms. nih.gov
Spectroscopic Techniques for Lanthionine Characterization in Research Samples
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed structural information about lanthionine-containing peptides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of lanthipeptides in solution. frontiersin.org A full resonance assignment can be achieved using a combination of 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and ROESY (Rotating Frame Overhauser Effect Spectroscopy). wsu.edu The ROESY experiment is particularly crucial as it detects through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close to each other, which helps define the peptide's conformation and the stereochemistry of the lanthionine bridge. researchgate.netmcmaster.carsc.org For example, specific ROESY correlations can confirm the stereoselective formation of a (2S, 6R)-lanthionine residue. researchgate.net Furthermore, heteronuclear experiments like HMBC (Heteronuclear Multiple Bond Correlation) can confirm the C-S-C connectivity of the thioether bridge. wsu.edursc.org
Biological Roles and Research Applications of D Lanthionine and Lanthionine Containing Peptides
Role of D-Lanthionine in Bacterial Cell Wall Structure and Metabolism
D-Lanthionine, specifically the meso-isomer (meso-lanthionine), plays a crucial role in the structural integrity of the cell wall in certain bacteria by replacing meso-diaminopimelic acid (mDAP) in the peptidoglycan layer. ebi.ac.uknih.govaai.org Peptidoglycan, a polymer essential for maintaining cell shape and preventing osmotic lysis, consists of glycan strands cross-linked by peptide stems. portlandpress.comfrontiersin.org While mDAP is a common component in the third position of the peptide stem in many Gram-negative and some Gram-positive bacteria, some species utilize lanthionine (B1674491) instead. portlandpress.comfrontiersin.orgnih.gov
A notable example is the oral bacterium Fusobacterium nucleatum, where lanthionine was identified as the diaminodicarboxylic acid in its peptidoglycan, taking the place of diaminopimelic acid. nih.govasm.org This substitution makes the peptidoglycan of F. nucleatum a rare natural source of lanthionine. nih.gov Research has shown that in Escherichia coli mutants auxotrophic for mDAP, exogenous lanthionine can suppress this requirement, with meso-lanthionine (B1218204) being incorporated into the peptidoglycan precursors and sacculi. nih.gov The enzyme MurE, a UDP-MurNAc tripeptide synthetase, can utilize meso-lanthionine as a substrate, although with a higher Km value compared to mDAP. nih.gov
The presence of lanthionine in the peptidoglycan is not merely a structural substitution but also has implications for bacterial metabolism and survival. In F. nucleatum, the enzyme lanthionine synthase (CysK1) is responsible for producing L-lanthionine from L-cysteine, a reaction that also generates hydrogen sulfide (B99878) (H₂S). ebi.ac.ukasm.org This lanthionine is essential for the formation of the fusobacterial peptidoglycan. asm.org Studies have shown that the genetic deletion of the gene encoding CysK1 is lethal unless lanthionine is supplied externally, highlighting its critical role in cell viability. asm.org Furthermore, lanthionine-containing peptidoglycan can be recognized by the human innate immune receptor NOD1, triggering an immune response. aai.orgnih.gov
The distribution of lanthionine in peptidoglycan is not widespread, and its presence has been used as a taxonomic marker for certain species within the family Bacteroidaceae, particularly within the genus Fusobacterium. capes.gov.br This unique structural feature represents an adaptation that contributes to the diversity and resilience of bacterial cell walls. portlandpress.com
D-Lanthionine as a Constituent of Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)
D-Lanthionine is a hallmark component of lanthipeptides, a major class of ribosomally synthesized and post-translationally modified peptides (RiPPs). frontiersin.orgwikipedia.orgasm.orgacs.org These peptides are initially synthesized as a linear precursor peptide, which then undergoes extensive enzymatic modifications to introduce thioether cross-links, forming lanthionine (Lan) and methyllanthionine (MeLan) residues. wikipedia.orgresearchgate.net These modifications are crucial for the peptide's final three-dimensional structure and biological activity. researchgate.net
The formation of lanthionine involves the dehydration of serine residues to dehydroalanine (B155165) (Dha), followed by a Michael-type addition of the thiol group from a cysteine residue. wikipedia.org This process is catalyzed by a set of enzymes, and lanthipeptides are classified into different classes based on the enzymes involved in these modifications. nih.gov The resulting thioether bridges constrain the peptide's conformation, which can enhance its stability and target affinity. nih.govportlandpress.com
Lanthipeptides exhibit a wide range of biological activities, including antimicrobial, antiviral, and antifungal properties. acs.orgresearchgate.net Those with antimicrobial activity are often referred to as lantibiotics. nih.govresearchgate.net The structural diversity of lanthipeptides is vast, and they are produced by a wide variety of microorganisms, with bacteria, particularly Actinobacteria, being major producers. frontiersin.orgasm.org
Lanthipeptides as Research Tools in Receptor Studies (e.g., Stable G Protein-Coupled Receptor Agonists)
The inherent stability and constrained conformations of lanthipeptides make them valuable research tools, particularly in the study of G protein-coupled receptors (GPCRs). nih.govportlandpress.com GPCRs are a large family of cell surface receptors involved in numerous physiological processes, making them important drug targets. europa.eu Natural peptide ligands for GPCRs are often rapidly degraded, which complicates the study of their specific effects. nih.gov
Lanthionine-containing peptides, or lanthipeptides, can be engineered to act as stable agonists for specific GPCRs. nih.govportlandpress.comresearchgate.net The thioether bridges in lanthipeptides confer resistance to proteolytic degradation and lock the peptide into a specific conformation. nih.govportlandpress.com This conformational constraint can lead to enhanced receptor specificity and, in some cases, biased agonism, where the agonist preferentially activates certain downstream signaling pathways. portlandpress.com
The biosynthesis of lanthipeptides can be harnessed to create libraries of structurally diverse peptides. europa.eu By using engineered microorganisms containing the necessary lanthionine-introducing enzymes, researchers can produce a variety of rationally designed lanthipeptides. nih.govresearchgate.net These libraries can then be screened to identify agonists with high affinity and specificity for a particular GPCR. nih.goveuropa.eu Such stable and specific agonists are invaluable for elucidating the functions of GPCRs and for validating them as therapeutic targets. nih.gov One lanthipeptide GPCR agonist has even advanced to and successfully passed a clinical Phase Ia trial. portlandpress.comresearchgate.net
Investigation of D-Lanthionine in Mammalian Systems and Metabolic Pathways Research (e.g., Transsulfuration Pathway)
In mammalian systems, lanthionine is considered a non-proteogenic amino acid that can be formed as a byproduct of the transsulfuration pathway. nih.govmdpi.com This pathway is central to sulfur amino acid metabolism, primarily converting homocysteine to cysteine. frontiersin.org The enzyme cystathionine (B15957) β-synthase (CβS), which normally condenses serine and homocysteine to form cystathionine, can also catalyze alternative reactions. nih.govwikipedia.org One such reaction is the condensation of two cysteine molecules or a cysteine and a serine molecule to produce lanthionine. mdpi.comwikipedia.org
The presence of lanthionine in mammalian tissues, particularly the brain, has prompted research into its potential physiological roles. nih.govmdpi.com While initially considered a metabolic byproduct, emerging evidence suggests that lanthionine and its metabolites may have biological significance. nih.gov
Formation of Lanthionine Ketimine and its Neurobiological Activities in Research Models
In the mammalian brain, lanthionine can be further metabolized by the enzyme glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase-1 (KAT1), to form lanthionine ketimine (LK). nih.govmdpi.comnih.gov This reaction involves the transamination of lanthionine, leading to a cyclic thioether. mdpi.com
Research has revealed that lanthionine ketimine and its synthetic, more cell-permeable ester derivative, lanthionine ketimine-5-ethyl ester (LKE), exhibit neurotrophic and neuroprotective properties in various research models. nih.govwikipedia.orgnih.gov For instance, LKE has been shown to promote the growth of neurites in cell culture and protect neurons from oxidative stress. wikipedia.orgnih.gov In a mouse model of amyotrophic lateral sclerosis (ALS), administration of LKE was found to slow the progression of the disease. wikipedia.org The neurotrophic effects of LK may be mediated through its interaction with the collapsin response mediator protein 2 (CRMP2), a protein involved in regulating neurite growth. wikipedia.org Furthermore, LKE has been reported to stimulate autophagy, a cellular process for clearing damaged components, which may contribute to its neuroprotective effects. nih.gov
Role in H₂S Biosynthesis Research
The formation of lanthionine is intrinsically linked to the biosynthesis of hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological functions. nih.govresearchgate.net The enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE) can both produce H₂S from cysteine. researchgate.netmdpi.com When two molecules of cysteine are condensed by these enzymes to form lanthionine, H₂S is released as a byproduct. mdpi.commdpi.com
Consequently, the level of lanthionine has been investigated as a potential marker for H₂S production. researchgate.net However, the relationship is complex. Research has shown that in certain conditions, such as uremia, lanthionine levels are significantly increased, while H₂S release appears to be impaired. researchgate.netresearchgate.net In fact, studies on endothelial and hepatocarcinoma cells have suggested that lanthionine itself can inhibit H₂S release, possibly by affecting the enzymes involved in its synthesis. nih.govresearchgate.netresearchgate.net This has led to the hypothesis that lanthionine may act as a uremic toxin, contributing to the deranged sulfur amino acid metabolism observed in kidney disease. nih.govresearchgate.net
Discovery and Characterization of Novel Lanthipeptides from Microbial Genome Mining
The advent of genome sequencing has revolutionized the discovery of natural products, including lanthipeptides. mdpi.com Genome mining strategies involve searching through microbial genomic data for biosynthetic gene clusters (BGCs) that are predicted to produce specific classes of compounds. frontiersin.orgmdpi.comtandfonline.com Lanthipeptide BGCs are particularly abundant in the genomes of bacteria, especially those from the phylum Actinobacteria. frontiersin.orgasm.org
These computational approaches have led to the identification of numerous putative lanthipeptide BGCs, many of which are not expressed under standard laboratory conditions. frontiersin.orgmdpi.com To overcome this, researchers employ various heterologous expression systems and in vitro biosynthesis platforms to produce and characterize these novel peptides. mdpi.comtandfonline.com For example, a high-throughput strategy called Metagenomic Mining of Isolates Population (MMIP) was developed to efficiently discover new lanthipeptides and their producing strains from environmental samples. nih.gov This approach led to the discovery of several novel lanthipeptides with antimicrobial activity from Chinese spicy cabbage. nih.gov
Engineering of Lanthipeptide Biosynthetic Pathways for Diversification of Natural Products and Research Tool Development
The ribosomal origin and enzymatic post-translational modification of lanthipeptides present significant opportunities for bioengineering. oup.com The inherent modularity of both the precursor peptides and the biosynthetic enzymes allows for the rational design and generation of novel compounds with diverse structures and functions. nih.govoup.comnih.gov By manipulating the genetic blueprints of these pathways, researchers can produce new-to-nature peptides, enhance the properties of existing ones, and develop sophisticated tools for scientific inquiry. nih.govnih.govnih.gov
The engineering of lanthipeptide biosynthetic pathways is a rapidly advancing field, leveraging principles of synthetic biology to create vast libraries of peptide variants. nih.govfrontiersin.org These efforts often involve the heterologous expression of biosynthetic gene clusters in well-characterized hosts like Escherichia coli or Lactococcus lactis, which facilitates genetic manipulation and product isolation. frontiersin.orgspringernature.comresearchgate.net Key strategies include modifying the precursor peptide, engineering the biosynthetic enzymes, and combining components from different pathways.
Diversification of Natural Products
A primary goal of engineering lanthipeptide biosynthesis is to create novel molecules with improved or entirely new biological activities, particularly antimicrobial properties to combat drug-resistant pathogens. nih.govfrontiersin.org This is achieved through several key approaches:
Precursor Peptide Engineering: The core peptide sequence, encoded by the lanA gene, is a prime target for modification. acs.orgbiorxiv.org By introducing mutations (substitutions, deletions, or insertions) into the core peptide region, researchers can alter the final structure and, consequently, the activity of the lanthipeptide. tandfonline.com The sequence of the precursor peptide can significantly influence the resulting ring topology of the final product. pnas.org For instance, the prochlorosin system, which naturally produces a library of lanthipeptides from up to 29 different precursor peptides, exemplifies the high tolerance of some lanthipeptide synthetases to diverse substrates. nih.govnih.gov This natural precedent highlights the potential for generating large combinatorial libraries by shuffling modules from different natural lanthipeptides. frontiersin.org One study successfully created a library of 6,000 derived precursor peptides, leading to the identification of 11 new lanthipeptides with enhanced antibacterial activity. frontiersin.org
Enzyme Engineering and Promiscuity: Lanthipeptide biosynthetic enzymes, particularly the synthetases (LanM or LanB/LanC), often exhibit a degree of promiscuity, meaning they can recognize and modify non-native precursor peptides. oup.comresearchgate.net This feature is widely exploited in bioengineering. researchgate.net Researchers can combine modification enzymes from one lanthipeptide pathway with precursor peptides from another to generate hybrid molecules. oup.com Furthermore, the enzymes themselves can be engineered. For example, mutants of the lacticin 481 synthetase, LctM, have been shown to phosphorylate peptides of interest, which can then be converted to dehydroamino acids, providing reactive handles for further chemical derivatization. tandfonline.com
Mimicking Non-Ribosomal Peptides (NRPs): A powerful strategy involves using the relatively tractable lanthipeptide biosynthetic machinery to create mimics of complex non-ribosomally synthesized peptides (NRPs), such as daptomycin (B549167) or vancomycin, which are potent antibiotics but difficult to engineer. nih.govoup.com By designing precursor peptides with features that, after modification by lanthipeptide synthetases, resemble the structures of NRPs, researchers can generate novel antimicrobial compounds. oup.comtandfonline.com For example, the antimicrobial NRP brevicidin's structure was partially mimicked by introducing a methyllanthionine ring using the nisin biosynthesis enzyme NisBC. oup.com
Table 1: Examples of Engineered Lanthipeptides for Natural Product Diversification
| Original Lanthipeptide System | Engineering Strategy | Outcome | Reference(s) |
|---|---|---|---|
| Nisin | Precursor peptide mutagenesis and expression with NisBTC modification system in L. lactis. | Generation of novel lanthipeptides with enhanced antimicrobial activity. | tandfonline.com |
| Nisin | Co-expression of a designed peptide fused to the nisin leader peptide with the NisBTC system. | Successful synthesis of a brevicidin mimic with antibacterial activity against Gram-negative strains. | oup.comtandfonline.com |
| Lacticin 481 | Mutagenesis of the synthetase LctM (e.g., LctM-R399M, LctM-T405A). | Phosphorylation of target peptides, enabling conversion to dehydroamino acids for further modification. | tandfonline.com |
| Various (12 natural lanthipeptides) | "Combinatorial shuffling" of precursor peptide modules at the DNA level. | Generation of a library of ~6,000 precursor peptides, leading to 11 new lanthipeptides with enhanced antibacterial activity. | frontiersin.org |
| Prochlorosin | Exploitation of the natural combinatorial biosynthesis of the ProcM synthetase. | Production of a library of structurally diverse lanthipeptides (prochlorosins) from numerous precursor peptides. | nih.gov |
Research Tool Development
Beyond creating new therapeutic agents, the engineering of lanthipeptide biosynthetic pathways provides powerful tools for basic research and drug discovery. nih.govspringernature.com The ability to introduce specific, stable modifications into peptides allows for the creation of probes and reagents with unique properties.
Introduction of Unusual Amino Acids: Lanthipeptide synthetases can be used as tools to site-specifically install unusual amino acids, such as dehydroalanine, dehydrobutyrine, lanthionine, and 3-methyllanthionine, into peptides. nih.govspringernature.com A methodology using the nukacin ISK-1 modification enzyme, NukM, in E. coli allows for the conversion of serine and threonine residues in a target peptide into these unusual amino acids. nih.govspringernature.com The resulting modified peptide can be easily purified, providing a simple and powerful tool for peptide engineering and the alteration of protein structure and function. springernature.com
High-Throughput Screening Platforms: The ribosomal synthesis of lanthipeptides makes them highly suitable for high-throughput screening systems. nih.govnih.gov By creating large libraries of lanthipeptide variants displayed on phages or yeast cells, researchers can rapidly screen for molecules with specific binding properties or biological activities. frontiersin.org This approach was used to discover a protein-protein interaction inhibitor from a genetically encoded lanthipeptide library, demonstrating the utility of this system for finding molecules with diverse therapeutic applications. sci-hub.se
Understanding Enzyme Mechanisms: Engineering the biosynthetic pathways has been instrumental in furthering the understanding of the structure-function relationships of the modification enzymes themselves. nih.govacs.org Studying how engineered precursor peptides are modified by wild-type or mutant enzymes provides insights into substrate recognition, catalytic mechanisms, and the determinants of ring topology. pnas.org For example, studies have shown that for some lanthipeptides, the ring topology is determined more by the precursor peptide sequence than by the cyclase enzyme sequence. pnas.org
Table 2: Applications of Engineered Lanthipeptide Systems as Research Tools
| Lanthipeptide System | Engineering Application | Purpose / Finding | Reference(s) |
|---|---|---|---|
| Nukacin ISK-1 | Co-expression of precursor NukA with synthetase NukM in E. coli. | A simple and powerful tool for introducing unusual amino acids (Dha, Dhb, Lan, MeLan) into peptides for peptide engineering. | nih.govspringernature.com |
| Nisin | Use of NisBC enzymes to install a lanthionine ring into the hormone vasopressin. | Demonstrates the ability to modify non-lanthipeptide peptides, constraining their conformation and potentially altering their function. | nih.govoup.com |
| General Lanthipeptides | Creation of peptide libraries for in vivo or in vitro display systems (e.g., phage display). | High-throughput screening for novel peptides with specific functions, such as enhanced antimicrobial activity or enzyme inhibition. | frontiersin.orgresearchgate.net |
| Various | Mutagenesis of precursor peptides and biosynthetic enzymes. | Elucidation of structure-function relationships and the catalytic mechanisms of lanthipeptide synthetases. | nih.govacs.org |
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing D-Lanthionine with high stereochemical purity, and what methodological approaches address these challenges?
- D-Lanthionine synthesis requires precise control over stereochemistry due to its meso form and multiple isomers. Methods include regioselective alkylation of cysteine derivatives (e.g., using β-chloroalanine precursors) and protection/deprotection strategies to isolate the D-configuration . Solid-phase peptide synthesis (SPPS) with orthogonal protecting groups (e.g., Fmoc/t-Bu) can minimize racemization during coupling steps. Analytical techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for verifying stereopurity .
Q. How can researchers detect and quantify D-Lanthionine in complex biological matrices (e.g., bacterial cell walls)?
- Isolation involves cell lysis followed by ethanol precipitation and ion-exchange chromatography to separate D-Lanthionine from peptidoglycan precursors. Radiolabeling (e.g., [¹⁴C]UDP) aids in tracking incorporation into cell walls . Quantification via LC-MS/MS using stable isotope-labeled internal standards (e.g., D-Lanthionine-d4) improves accuracy, while derivatization with dansyl chloride enhances sensitivity in fluorescence detection .
Q. What experimental strategies are recommended for characterizing D-Lanthionine’s structural isomers?
- X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolve isomerism by analyzing disulfide bridge geometry and spatial arrangement. For example, NOESY correlations distinguish between C₂-symmetric (L,L or D,D) and meso (L,D) isomers . Computational modeling (DFT or molecular dynamics) predicts thermodynamic stability of isomers under physiological conditions .
Q. What role does D-Lanthionine play in bacterial peptidoglycan assembly, and how can this be experimentally validated?
- In Fusobacterium nucleatum, D-Lanthionine replaces meso-diaminopimelic acid in peptidoglycan cross-linking. Validation involves:
- Growing bacteria in [³⁵S]cysteine media to trace Lanthionine incorporation.
- Enzymatic digestion of peptidoglycan followed by Edman degradation or MALDI-TOF MS to identify D-Lanthionine-containing fragments .
Advanced Research Questions
Q. How can contradictory data on D-Lanthionine’s biosynthesis pathways be resolved (e.g., enzymatic vs. non-enzymatic formation)?
- Contradictions arise from alkaline treatment artifacts (e.g., dehydroalanine intermediates) versus in vivo enzymatic synthesis. To differentiate:
- Use gene knockout strains (e.g., lanB/lanC mutants) to assess enzymatic dependency.
- Isotope pulse-chase experiments with [³H]serine track non-enzymatic β-elimination versus enzyme-catalyzed pathways .
Q. What strategies optimize the stereoselective synthesis of D-Lanthionine derivatives for structure-activity relationship (SAR) studies?
- Employ dynamic kinetic resolution (DKR) with chiral catalysts (e.g., BINOL-phosphoric acids) to control thiolate nucleophile attack on dehydroalanine.
- Use orthogonal protection (e.g., Alloc for cysteine, Pmc for carboxyl groups) to enable sequential functionalization .
- Screen reaction solvents (e.g., DMF vs. THF) to influence transition-state stereochemistry .
Q. How do structural variations in D-Lanthionine analogs impact their biological activity (e.g., antibiotic resistance modulation)?
- Design analogs with modified side chains (e.g., methyl, benzyl) and test against methicillin-resistant Staphylococcus aureus (MRSA) biofilms.
- Use surface plasmon resonance (SPR) to measure binding affinity to penicillin-binding proteins (PBPs).
- Compare MIC values and time-kill kinetics to correlate structural features with potency .
Q. What experimental frameworks are recommended for investigating D-Lanthionine’s metabolic roles in anaerobic bacteria?
- Hypothesis-driven design : Test if D-Lanthionine synthesis is essential under sulfur-limited conditions using CRISPRi knockdowns.
- Multi-omics integration : Pair RNA-seq (to identify upregulated lan genes) with metabolomics (LC-HRMS) to map sulfur metabolite flux .
- In situ imaging : NanoSIMS or Raman microspectroscopy localizes D-Lanthionine in bacterial cell walls during different growth phases .
Methodological Best Practices
- Documentation : Follow Beilstein Journal guidelines for experimental reproducibility: report solvent systems, catalyst loadings, and chromatographic gradients in detail. Include raw NMR/Fourier-transform data in supplementary materials .
- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypotheses. For example, "How does D-Lanthionine stereochemistry influence cross-linking efficiency in peptidoglycan?" aligns with gaps in antibiotic resistance mechanisms .
- Data contradiction analysis : Use Bradford-Hill criteria to assess causality in biosynthesis studies. For instance, temporality (enzyme expression preceding metabolite detection) strengthens mechanistic claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
